Hydride Donor Nucleophilicity: TIPS vs. Triethylsilane (Mayr Parameters)
Triisopropylsilane exhibits markedly lower hydride donor nucleophilicity compared to triethylsilane, as quantified by Mayr's reactivity parameters. In dichloromethane, TIPS displays N = 2.93 and sN = 0.73, whereas triethylsilane registers N = 3.58 and sN = 0.70 [1][2]. The lower N value for TIPS reflects its attenuated reactivity, attributable to the steric shielding of the Si–H bond by the three isopropyl groups. This difference in nucleophilicity directly impacts reaction rates and selectivities in reductions and hydrosilylations.
| Evidence Dimension | Nucleophilicity parameter (N) for hydride donation |
|---|---|
| Target Compound Data | N = 2.93 (sN = 0.73) |
| Comparator Or Baseline | Triethylsilane: N = 3.58 (sN = 0.70) |
| Quantified Difference | ΔN = -0.65 (TIPS less nucleophilic) |
| Conditions | Dichloromethane solvent, 20 °C; determined using benzhydrylium ion electrophiles |
Why This Matters
This quantitative nucleophilicity gap enables TIPS to serve as a milder reducing agent than triethylsilane, reducing the risk of over-reduction or side reactions in sensitive substrates.
- [1] Mayr, H.; et al. Mayr's Database of Reactivity Parameters: triethylsilane. Ludwig-Maximilians-Universität München. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank2/fe/details/61. View Source
- [2] Mayr, H.; et al. Mayr's Database of Reactivity Parameters: triisopropylsilane. Ludwig-Maximilians-Universität München. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank/fe/details/988. View Source
